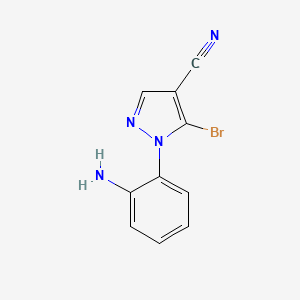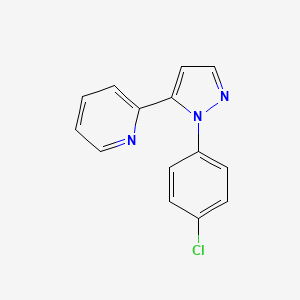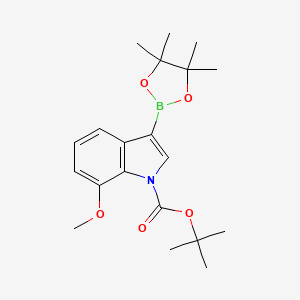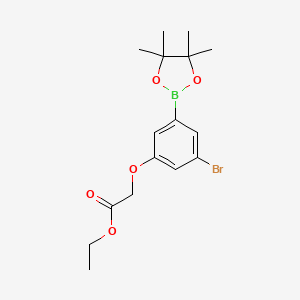![molecular formula C8H11BN2O3 B578378 (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid CAS No. 1314239-17-2](/img/structure/B578378.png)
(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid” is an organic compound containing a boronic acid group . It is an important reagent in organic synthesis, used for the construction of organic molecular skeletons . It can also act as a ligand, reacting with metal ions, playing the role of catalyst and ligand in catalytic reactions .
Synthesis Analysis
The synthesis of “(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid” is achieved through synthetic chemistry . A possible method involves the reaction of the corresponding amide precursor with boronic acid to obtain the target product . This synthetic method generally requires knowledge of organic synthesis techniques and polymer chemistry .Molecular Structure Analysis
The molecular formula of “(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid” is CHBNO . The average mass is 193.995 Da and the monoisotopic mass is 194.086273 Da .Chemical Reactions Analysis
“(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid” is a key reagent in organic synthesis, used for the construction of organic molecular skeletons . It can also act as a ligand, reacting with metal ions, playing the role of catalyst and ligand in catalytic reactions .Physical And Chemical Properties Analysis
“(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid” appears as a white solid . It is soluble in polar solvents such as methanol and dimethyl sulfoxide .Wissenschaftliche Forschungsanwendungen
Boron-Containing Compounds: Synthesis and Biological Properties
A comprehensive overview of the synthesis and biological properties of boron-containing chlorins, including derivatives of pyropheophorbide A, reveals the significance of boron in medicinal chemistry. These compounds, characterized by varying alkyl chain lengths, demonstrated cellular uptake and moderate cytotoxicity, suggesting their potential application in mitochondrial localization for therapeutic purposes (Ratajski, Osterloh, & Gabel, 2006).
Boronic Acid Drugs: Discovery and Mechanism
The incorporation of boronic acids into drugs has shown an increase in recent years, with several boronic acid drugs receiving FDA approval. These compounds are prized for their potential to enhance drug potency and improve pharmacokinetic profiles. This review delves into the discovery processes of boronic acid drugs, highlighting their benefits in drug discovery endeavors (Plescia & Moitessier, 2020).
Boronic Acid Sensors: Double Recognition Sites
Research on boronic acid sensors with double recognition sites underscores the enhanced binding affinity and selectivity these sensors offer. Such sensors, including diboronic acid and monoboronic acid sensors with additional binding moieties, hold promise for recognizing various analytes with improved sensitivity and specificity (Bian et al., 2019).
Boron Clusters and Open Frameworks: Structural and Optical Properties
Studies on crystalline oxo boron clusters and their open frameworks have showcased their ability to create new compounds with layered and three-dimensional structures. These structures, known for their zeolitic and photoluminescent properties, have potential applications in catalysis and optoelectronics, further extending the utility of boron in scientific research (Lin & Yang, 2011).
Safety and Hazards
There are no explicit toxicity data for “(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid”. During use, direct contact with skin and eyes should be avoided, and it should be handled in a well-ventilated environment . It has been noted that the compound did not show lethal effects on animals up to doses of 500 mg/kg .
Eigenschaften
IUPAC Name |
(4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-11-2-3-14-7-4-6(9(12)13)5-10-8(7)11/h4-5,12-13H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNVRLUGZPASRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)N(CCO2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738926 |
Source


|
| Record name | (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314239-17-2 |
Source


|
| Record name | (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

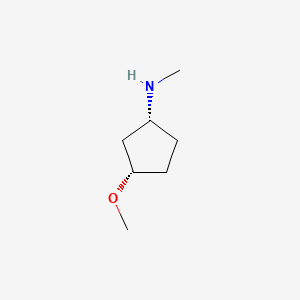

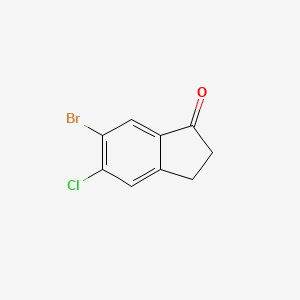
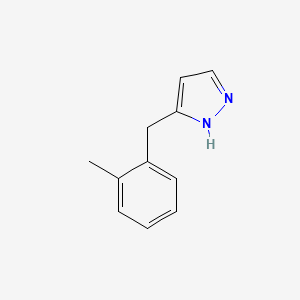


![6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)
